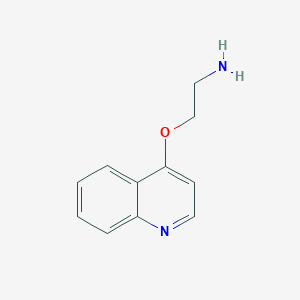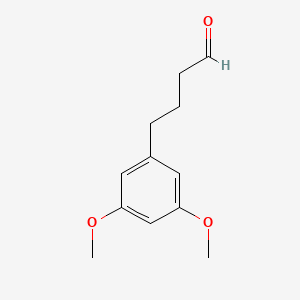
4-(3,5-Dimethoxyphenyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethoxyphenyl)butanal is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of a butanal group attached to a 3,5-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)butanal can be achieved through the hydroformylation and hydrogenation of sinapyl alcohol. This process involves the use of cobalt and rhodium carbonyl complexes as catalysts. The reaction conditions typically include the use of carbon monoxide and hydrogen gases under controlled temperature and pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(3,5-Dimethoxyphenyl)butanoic acid.
Reduction: 4-(3,5-Dimethoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer research.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)butanal involves its interaction with various molecular targets. For example, in cancer research, it has been shown to interact with p68 RNA helicase, a member of the DEAD box family of RNA helicases. This interaction abrogates the β-catenin stimulated ATPase activity of p68, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)butanal
- 3-Hydroxy-2-(4-hydroxy-3,5-dimethoxybenzyl)propanal
- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
Uniqueness
4-(3,5-Dimethoxyphenyl)butanal is unique due to its specific structural features, such as the presence of both methoxy groups and an aldehyde group on the phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)butanal |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-10(5-3-4-6-13)8-12(9-11)15-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
MLNUANVAFBVMEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



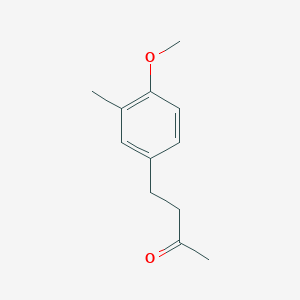

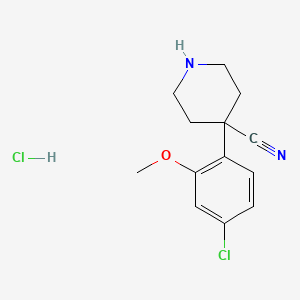



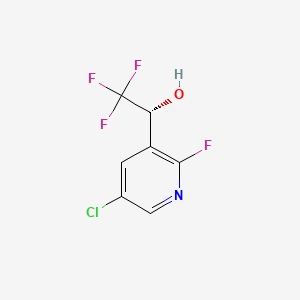
![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)

